methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a hexanoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the intermediate 2-fluorobenzylidene thiosemicarbazone. This intermediate then undergoes cyclization with ethyl 6-bromohexanoate under basic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. scaling up the synthetic route mentioned above would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzylidene group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl [(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a chloro group instead of a fluorine atom.
2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Similar structure but with a different ester group.
Uniqueness
Methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to its specific combination of a thiazolidinone ring, a fluorobenzylidene group, and a hexanoate ester.
Biological Activity
Methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its biological significance. The presence of a fluorobenzylidene moiety is expected to enhance its biological properties through increased lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazolidinone derivatives reported that many compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin. For example, certain derivatives demonstrated MIC values in the range of 0.004 to 0.03mg mL against Enterobacter cloacae, indicating high potency .
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
---|---|---|---|
Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
Compound 12 | 0.011 | Not specified | Escherichia coli |
Compound 11 | 0.008 | Not specified | Staphylococcus aureus |
The study highlighted that the most sensitive organism was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity. The MIC values for antifungal effects were reported to be between 0.004 and 0.06mg mL, with Trichoderma viride being particularly susceptible .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of specific substituents on the thiazolidinone ring significantly influences the biological activity of these compounds. For instance, the incorporation of a fluorobenzylidene group enhances both antibacterial and antifungal efficacy by improving the compound's ability to penetrate bacterial cell walls and interact with intracellular targets .
Case Study 1: Antibacterial Efficacy
In a comparative study involving multiple thiazolidinone derivatives, this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited an MIC value lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related thiazolidinone derivatives showed promising results against various fungal strains, including Candida albicans. The study concluded that modifications in the thiazolidinone structure could lead to enhanced antifungal activity, paving the way for further development of these compounds in clinical settings .
Properties
Molecular Formula |
C17H18FNO3S2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H18FNO3S2/c1-22-15(20)9-3-2-6-10-19-16(21)14(24-17(19)23)11-12-7-4-5-8-13(12)18/h4-5,7-8,11H,2-3,6,9-10H2,1H3/b14-11+ |
InChI Key |
QLQRFXLVXINWKD-SDNWHVSQSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Origin of Product |
United States |
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